4-Bromo-2-(trifluoromethoxy)benzohydrazide
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Overview
Description
4-Bromo-2-(trifluoromethoxy)benzohydrazide is an organic compound with the molecular formula C8H6BrF3N2O It is a derivative of benzohydrazide, where the benzene ring is substituted with a bromine atom at the 4-position and a trifluoromethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(trifluoromethoxy)benzohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 4-Bromo-2-(trifluoromethoxy)benzaldehyde.
Hydrazine Reaction: The benzaldehyde is reacted with hydrazine hydrate in the presence of a suitable solvent such as ethanol. The reaction is typically carried out under reflux conditions for several hours.
Isolation and Purification: The resulting product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as column chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(trifluoromethoxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as primary or secondary amines.
Substitution: Substituted benzohydrazides with various functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromo-2-(trifluoromethoxy)benzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(trifluoromethoxy)benzohydrazide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The hydrazide moiety can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(trifluoromethoxy)benzaldehyde: A precursor in the synthesis of 4-Bromo-2-(trifluoromethoxy)benzohydrazide.
4-Bromo-2-(trifluoromethoxy)benzoic acid: Another derivative with similar structural features.
4-Bromo-2-(trifluoromethoxy)aniline: A related compound with an amine group instead of a hydrazide.
Uniqueness
This compound is unique due to the presence of both the trifluoromethoxy and hydrazide groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile intermediate for various synthetic applications and a valuable tool in scientific research.
Properties
IUPAC Name |
4-bromo-2-(trifluoromethoxy)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2O2/c9-4-1-2-5(7(15)14-13)6(3-4)16-8(10,11)12/h1-3H,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXYBHNKJNAFST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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